![molecular formula C12H17BFNO4S B1415310 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide CAS No. 1412905-35-1](/img/structure/B1415310.png)
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide
Overview
Description
This compound is a boric acid ester intermediate with a benzene ring . It’s often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . Due to its unique structure, it has good biological activity and pharmacological effects .
Synthesis Analysis
The compound is obtained through a series of substitution reactions . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of the compound are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
The compound is significant in carbon-carbon coupling and carbon heterocoupling reactions . It’s often used in the Suzuki reaction and has a wide range of applications .Physical And Chemical Properties Analysis
The compound has a predicted density of 0.99±0.1 g/cm3 . Its melting point is 27-31°C (lit.), and its boiling point is 130°C/20mmHg (lit.) . The compound’s vapor pressure is 0.00586mmHg at 25°C .Scientific Research Applications
Synthetic Chemistry Building Blocks
Boronic acids and derivatives are widely used as building blocks in synthetic chemistry due to their versatile reactivity and stability. They are involved in various metal-catalyzed reactions, such as the Suzuki–Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds .
Acid Catalysis
These compounds can act as catalysts in acid-catalyzed reactions, facilitating transformations that might otherwise require harsher conditions or more reactive catalysts .
Asymmetric Synthesis
Boronic acids are employed in the asymmetric synthesis of amino acids, which is crucial for producing chiral compounds with high enantiomeric purity .
Hydroboration
In hydroboration reactions, boronic acids add across carbon-carbon double bonds to give trialkylboranes, which are useful intermediates in organic synthesis .
Sensing and Detection
Due to their ability to form complexes with various analytes, boronic acid derivatives are valuable in developing sensors and detection methods. These applications are utilized in environmental monitoring and medical diagnostics .
Medicinal Chemistry
Boronic acid derivatives serve as enzyme inhibitors and have roles in drug discovery and development due to their biological activity .
Polymer and Optoelectronics Materials
These compounds are used in the synthesis of materials for polymer or optoelectronic applications, contributing to advancements in material science .
Drug Delivery Systems
Some boronic acid derivatives are explored for use in drug delivery systems, highlighting their potential in targeted therapy and controlled release of pharmaceuticals .
Mechanism of Action
Safety and Hazards
Future Directions
Boric acid compounds are very important organic and chemical products . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . In addition, they can also be used as fluorescent probes to identify hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .
properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(7-10(9)14)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLHBIWRXKWKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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